REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]3[O:13][CH2:12][CH2:11][CH2:10][C:8]3=2)[CH:3]=[C:2]1C(O)=O.[O:17]1[C:29]2[C:21]([CH2:22][C:23]3[CH2:24][CH2:25][NH:26][C:27]=3[CH:28]=2)=[CH:20][CH:19]=[C:18]1C(O)=O.[O:33]1[C:38]2[C:39]3[CH:40]=[CH:41][NH:42][C:43]=3[CH2:44][CH2:45][C:37]=2[CH:36]=[CH:35][CH:34]1C(O)=O.N1C2C(=CC=C3OCCCC3=2)C=C1.[O:62]1[C:67]2[C:68]3[CH:69]=[CH:70][NH:71][C:72]=3[CH2:73][CH2:74][C:66]=2[CH:65]=[CH:64][CH2:63]1.[C:75]([O:79][C:80]([NH:82][C@@H:83]([CH3:98])[CH2:84][N:85]1[C:93]2[C:88](=[CH:89][CH:90]=[C:91]3[O:97][CH2:96][CH2:95][CH2:94][C:92]3=2)[CH:87]=[CH:86]1)=[O:81])([CH3:78])([CH3:77])[CH3:76]>>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[C:7]3[O:13][CH2:12][CH2:11][CH2:10][C:8]3=2)[CH:3]=[CH:2]1.[NH:26]1[C:27]2[C:23](=[CH:22][CH:21]=[C:29]3[O:17][CH2:18][CH2:19][CH2:20][C:28]3=2)[CH:24]=[CH:25]1.[O:33]1[C:38]2[C:39]3[CH:40]=[CH:41][NH:42][C:43]=3[CH2:44][CH2:45][C:37]=2[CH:36]=[CH:35][CH2:34]1.[O:62]1[C:67]2[C:68]3[CH:69]=[CH:70][NH:71][C:72]=3[CH2:73][CH2:74][C:66]=2[CH:65]=[CH:64][CH2:63]1.[C:75]([O:79][C:80]([NH:82][C@@H:83]([CH3:98])[CH2:84][N:85]1[C:93]2[C:88](=[CH:89][CH:90]=[C:91]3[O:97][CH2:96][CH2:95][CH2:94][C:92]3=2)[CH2:87][CH2:86]1)=[O:81])([CH3:78])([CH3:76])[CH3:77].[C:75]([O:79][C:80]([NH:82][C@@H:83]([CH3:98])[CH2:84][N:85]1[C:93]2[C:88](=[CH:89][CH:90]=[C:91]3[O:97][CH2:96][CH2:95][CH2:94][C:92]3=2)[CH2:87][CH2:86]1)=[O:81])([CH3:78])([CH3:76])[CH3:77] |f:7.8,10.11|
|
Name
|
(S)-1-[2-(tert-butoxycarbonylamino)propyl]-7,8-dihydro-9H-pyrano[2,3-g]indole
|
Quantity
|
870 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N[C@H](CN1C=CC2=CC=C3C(=C12)CCCO3)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=CC2=CC=C3C(=C12)CCCO3)C(=O)O
|
Name
|
6,7-dihydro-5H-pyrano[3,2-f]indole-2-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C2CC=3CCNC3C=C21)C(=O)O
|
Name
|
5,6-dihydro-7H-pyrano[2,3-e]indole-2-carboxylic acid
|
Quantity
|
3.12 g
|
Type
|
reactant
|
Smiles
|
O1C(C=CC2=C1C=1C=CNC1CC2)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC=C3C(=C12)CCCO3
|
Name
|
5,6-dihydro-7H-pyrano[2,3-e]indole
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
O1CC=CC2=C1C=1C=CNC1CC2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
used without further purification
|
Type
|
CUSTOM
|
Details
|
to produce
|
Type
|
CUSTOM
|
Details
|
after flash column chromatography (and without further separation on a second column) a mixture [(2,3-g):(2,3-e)−72:28] of products (2.01 g, 80%) as a white, crystalline solid [Rf 0.46 (SiO2; dichloromethane)] which
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Type
|
CUSTOM
|
Details
|
Also collected
|
Type
|
CUSTOM
|
Details
|
(S)-1-[2-(tert-Butoxycarbonylamino)propyl]-7,8-dihydro-9H-pyrano[2,3-g]indole (S)-1-[2-(tert-Butoxycarbonylamino)propyl]-7.8-dihydro-9H-pyrano[2,3-g]indole was prepared
|
Type
|
CUSTOM
|
Details
|
to produce
|
Type
|
CUSTOM
|
Details
|
after purification by flash column chromatography [SiO2; ethyl acetate-heptane (1:4)]
|
Type
|
EXTRACTION
|
Details
|
After the basification step, the mixture was extracted with chloroform
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=CC=C3C(=C12)CCCO3
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=CC=C3C(=C12)CCCO3.O3CC=CC1=C3C=3C=CNC3CC1
|
Name
|
|
Type
|
product
|
Smiles
|
O1CC=CC2=C1C=1C=CNC1CC2
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N[C@H](CN1CCC2=CC=C3C(=C12)CCCO3)C.C(C)(C)(C)OC(=O)N[C@H](CN3CCC1=CC=C2C(=C31)CCCO2)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 860 mg | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |